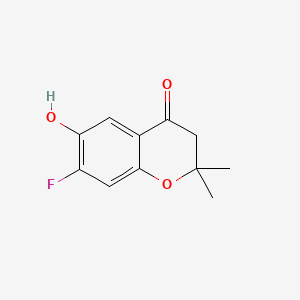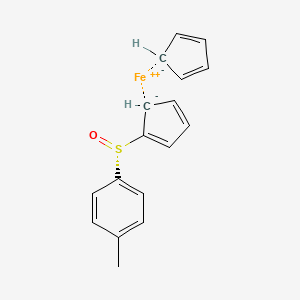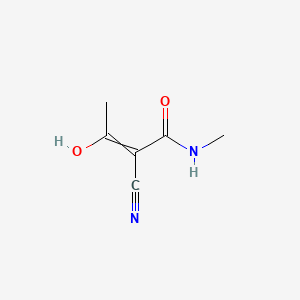
2-cyano-3-hydroxy-N-methylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-hydroxy-N-methylbut-2-enamide is an organic compound with the molecular formula C6H8N2O2 This compound is characterized by the presence of a cyano group (–CN), a hydroxyl group (–OH), and an amide group (–CONH2) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-hydroxy-N-methylbut-2-enamide typically involves the reaction of a cyanoacetamide derivative with an appropriate aldehyde or ketone under basic conditions. One common method involves the use of acetic anhydride and sodium hydroxide as reagents. The reaction proceeds through the formation of an intermediate, which is then crystallized by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-3-hydroxy-N-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-3-oxo-N-methylbut-2-enamide.
Reduction: Formation of 2-amino-3-hydroxy-N-methylbut-2-enamide.
Substitution: Formation of various substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-hydroxy-N-methylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-cyano-3-hydroxy-N-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyano group can interact with nucleophilic sites on enzymes, while the hydroxyl and amide groups can form hydrogen bonds with active sites, modulating the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-3-hydroxy-N-phenylbut-2-enamide: Similar structure but with a phenyl group instead of a methyl group.
2-cyano-3-hydroxy-N-ethylbut-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
2-cyano-3-hydroxy-N-propylbut-2-enamide: Similar structure but with a propyl group instead of a methyl group
Uniqueness
2-cyano-3-hydroxy-N-methylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group allows for versatile chemical modifications, while the hydroxyl and amide groups provide opportunities for hydrogen bonding and interaction with biological targets.
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-cyano-3-hydroxy-N-methylbut-2-enamide |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)5(3-7)6(10)8-2/h9H,1-2H3,(H,8,10) |
InChI-Schlüssel |
AQALIMMGDOXQNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C#N)C(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
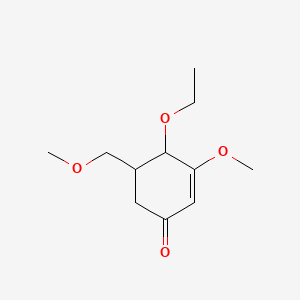
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
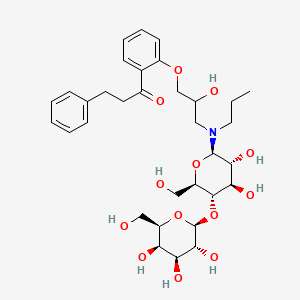
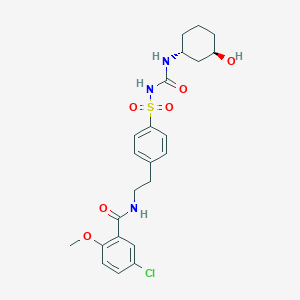
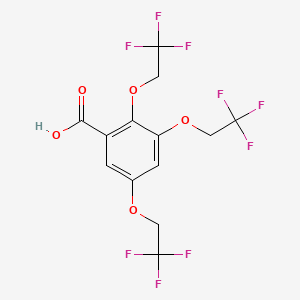
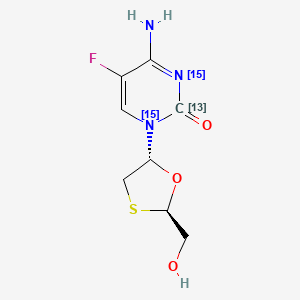
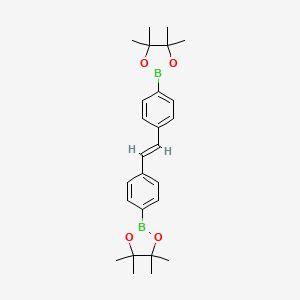
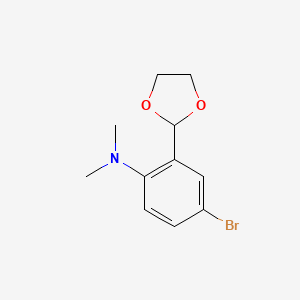
![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
